molecular formula C9H15N3O B13633531 2-(Pentyloxy)pyrimidin-5-amine

2-(Pentyloxy)pyrimidin-5-amine

Cat. No.: B13633531
M. Wt: 181.23 g/mol
InChI Key: DKNAMMSFNMUKMC-UHFFFAOYSA-N
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Description

2-(Pentyloxy)pyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound has a pentyloxy group attached to the second carbon and an amino group attached to the fifth carbon of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentyloxy)pyrimidin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with pentanol in the presence of a base to form 2-(pentyloxy)pyrimidine. This intermediate is then subjected to amination using ammonia or an amine source to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pentyloxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydroxide or potassium carbonate for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Pentyloxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pentyloxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. Its pentyloxy group may enhance its lipophilicity and membrane permeability, making it a valuable compound in drug development .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-pentoxypyrimidin-5-amine

InChI

InChI=1S/C9H15N3O/c1-2-3-4-5-13-9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3

InChI Key

DKNAMMSFNMUKMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC=C(C=N1)N

Origin of Product

United States

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